molecular formula C10H10N2O3 B1399877 Ethyl 7-hydroxy-1H-indazole-5-carboxylate CAS No. 1197944-13-0

Ethyl 7-hydroxy-1H-indazole-5-carboxylate

Cat. No.: B1399877
CAS No.: 1197944-13-0
M. Wt: 206.2 g/mol
InChI Key: HUZCBEDXVPHTFW-UHFFFAOYSA-N
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Description

“Ethyl 7-hydroxy-1H-indazole-5-carboxylate” is a chemical compound with the CAS Number: 1197944-13-0 . It has a molecular weight of 206.2 . The IUPAC name for this compound is this compound .


Synthesis Analysis

Indazoles, including “this compound”, have been synthesized using various methods . For instance, one approach involves the selective electrochemical synthesis of 1H-indazoles and their N-oxides . The outcomes of the electrochemical synthesis were determined by the nature of the cathode material .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H10N2O3/c1-2-15-10(14)6-3-7-5-11-12-9(7)8(13)4-6/h3-5,13H,2H2,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Indazole derivatives, including Ethyl 7-hydroxy-1H-indazole-5-carboxylate, have been recognized for their wide variety of biological activities, leading to significant interest in their therapeutic applications. These compounds are characterized by a pyrazole ring fused to a benzene ring, forming the indazole scaffold. This unique structural feature is the basis for the pharmacological importance of indazole derivatives. They have been extensively explored for their potential therapeutic value, especially in the development of anticancer and anti-inflammatory agents. Their applications extend to disorders involving protein kinases and neurodegeneration, indicating a broad spectrum of potential medical uses (Denya, Malan, & Joubert, 2018).

Antioxidant Activity and Analytical Methods

The antioxidant properties of indazole derivatives, including this compound, are of major interest. Studies on antioxidants have led to the development of various tests to determine their activity. These include the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests among others. Such assays, based on chemical reactions and spectrophotometry, have been applied successfully in analyzing the antioxidant capacity of complex samples, including indazole derivatives. This highlights the importance of these compounds in contributing to antioxidant research and their potential in mitigating oxidative stress-related conditions (Munteanu & Apetrei, 2021).

Synthetic Strategies for Indazole Derivatives

The development of new synthetic strategies for creating functionalized indazole derivatives has been a prominent research topic. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as valuable tools for constructing these derivatives, offering improved medicinal applicability, functional flexibility, and structural complexity. This approach allows for the efficient synthesis of this compound and related compounds, potentially leading to new molecules with enhanced biological and therapeutic properties (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H320, H335 . Precautionary measures include P202, P261, P280, P301, P302, P305, P312, P338, P351, P352 .

Properties

IUPAC Name

ethyl 7-hydroxy-1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-7-5-11-12-9(7)8(13)4-6/h3-5,13H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZCBEDXVPHTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 7-hydroxy-1H-indazole-5-carboxylic acid (1.08 g, 6.06 mmol) in EtOH (50 mL) containing conc. H2SO4 (0.34 mL) was heated at reflux overnight. The mixture was diluted with EtOAc and washed with saturated aqueous NaHCO3. The aqueous phase was back extracted with EtOAc (3×). The combined organic extracts were washed with saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated to afford ethyl 7-hydroxy-1H-indazole-5-carboxylate (918 mg, 73%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
0.34 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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